4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with tert-butyl, oxazole, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling with Benzamide: The final step involves coupling the oxazole and oxadiazole rings with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
Uniqueness
4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Biological Activity
4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data tables and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates both oxazole and oxadiazole moieties, which are known to contribute to a variety of biological activities.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance:
- Activity against Gram-positive bacteria : Certain oxadiazole derivatives inhibited the synthesis of lipoteichoic acid, essential for bacterial growth and virulence.
- Comparative efficacy : One study reported that a related compound exhibited minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against Clostridium difficile, outperforming standard antibiotics like vancomycin .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
30 | Clostridium difficile | 0.003 - 0.03 |
31a | Neisseria gonorrhoeae | 0.03 - 0.125 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably:
- Cell lines tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
- Mechanism of action : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through the upregulation of p53 and activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Apoptosis induction |
HeLa | 2.41 | Cell cycle arrest at G0-G1 |
Other Therapeutic Effects
In addition to its antimicrobial and anticancer properties, there are indications that oxadiazole derivatives may possess analgesic and anticonvulsant activities. These effects are attributed to their ability to modulate neurotransmitter systems and inhibit certain ion channels .
Case Studies
A notable study focused on the synthesis and biological evaluation of various oxadiazole derivatives demonstrated that modifications in chemical structure could enhance biological activity significantly. For example:
- Synthesis Variations : Changing substituents on the oxadiazole ring resulted in compounds with varying degrees of cytotoxicity.
- In Vivo Studies : Further evaluations in animal models are necessary to confirm the efficacy observed in vitro.
Properties
IUPAC Name |
4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-16(2,3)11-6-4-10(5-7-11)13(21)18-15-20-19-14(22-15)12-8-9-17-23-12/h4-9H,1-3H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQJRIKRRFJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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